3-[(3-Methylphenyl)sulfanyl]butan-2-one
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Overview
Description
3-[(3-Methylphenyl)sulfanyl]butan-2-one is an organic compound that belongs to the class of sulfanyl ketones It is characterized by the presence of a sulfanyl group attached to a butan-2-one backbone, with a methyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Methylphenyl)sulfanyl]butan-2-one typically involves the reaction of 3-methylthiophenol with butan-2-one under specific conditions. One common method includes:
Starting Materials: 3-methylthiophenol and butan-2-one.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Procedure: The 3-methylthiophenol is added to a solution of butan-2-one in an appropriate solvent, such as ethanol or methanol. The mixture is then heated under reflux for several hours to ensure complete reaction.
Purification: The product is purified by distillation or recrystallization to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Methylphenyl)sulfanyl]butan-2-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the butan-2-one moiety can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group on the phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Secondary alcohols.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
3-[(3-Methylphenyl)sulfanyl]butan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 3-[(3-Methylphenyl)sulfanyl]butan-2-one involves its interaction with specific molecular targets and pathways. The sulfanyl group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound’s ability to undergo electrophilic substitution reactions allows it to interact with various biomolecules, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
3-[(2-Methylphenyl)sulfanyl]butan-2-one: Similar structure but with the methyl group on the ortho position of the phenyl ring.
3-[(4-Methylphenyl)sulfanyl]butan-2-one: Similar structure but with the methyl group on the para position of the phenyl ring.
3-[(3-Chlorophenyl)sulfanyl]butan-2-one: Similar structure but with a chlorine substituent instead of a methyl group.
Uniqueness
3-[(3-Methylphenyl)sulfanyl]butan-2-one is unique due to the specific positioning of the methyl group on the meta position of the phenyl ring. This positioning can influence the compound’s reactivity and interaction with other molecules, making it distinct from its isomers and analogs.
Properties
Molecular Formula |
C11H14OS |
---|---|
Molecular Weight |
194.30 g/mol |
IUPAC Name |
3-(3-methylphenyl)sulfanylbutan-2-one |
InChI |
InChI=1S/C11H14OS/c1-8-5-4-6-11(7-8)13-10(3)9(2)12/h4-7,10H,1-3H3 |
InChI Key |
NPXBTOLDKHVPDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)SC(C)C(=O)C |
Origin of Product |
United States |
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